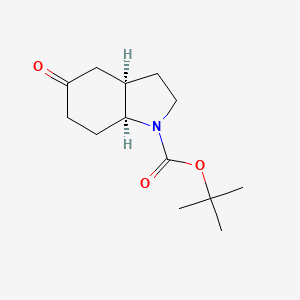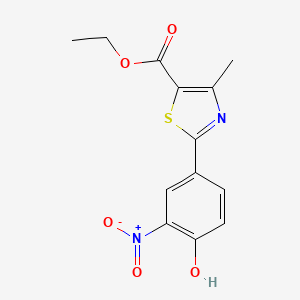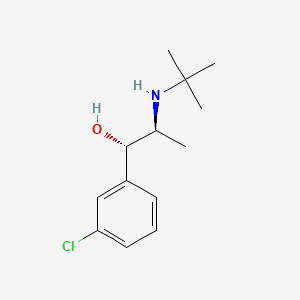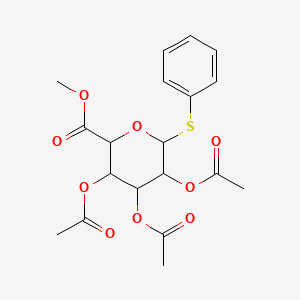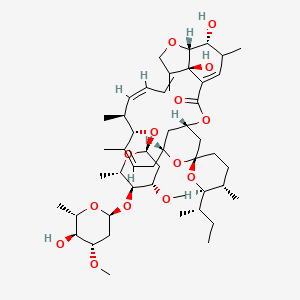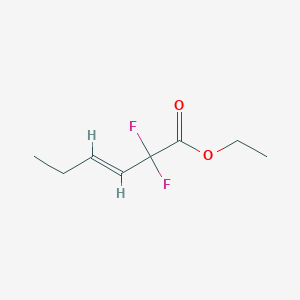
Dimethylsilylbis(9-fluorenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of dimethylsilylbis(9-fluorenyl)zirconium dichloride involves the reaction of fluorene derivatives with dimethylzirconium precursors. The process is carefully controlled to ensure the formation of the C2v symmetric structure, which is crucial for its catalytic activity. Notably, the compound and its analogs can be synthesized through reactions involving fluorene, methyllithium, and zirconium tetrachloride, offering a practical approach to these organometallic complexes (Resconi et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied, revealing a complex geometry that facilitates its catalytic properties. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate the structure of these compounds, showing the importance of the C2v symmetry and the role of the fluorenyl groups in defining the compound's characteristics (Resconi et al., 1996).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its versatility as a catalyst. Its ability to facilitate the polymerization of olefins, especially propylene, to produce high-molecular-weight polymers, is of particular interest. The compound's reactivity towards different monomers and conditions can lead to a range of polymeric materials with desired properties. Its role in the formation of elastomeric propylene homopolymer is a notable application (Resconi et al., 1996).
properties
| { "Design of the Synthesis Pathway": "The synthesis of Dimethylsilylbis(9-fluorenyl)zirconium dichloride can be achieved through a Grignard reaction followed by a transmetallation reaction.", "Starting Materials": [ "9-fluorenone", "Mg", "Me2SiCl2", "ZrCl4", "THF", "Et2O", "HCl" ], "Reaction": [ "Prepare a Grignard reagent by adding Mg to 9-fluorenone in anhydrous THF.", "Add Me2SiCl2 to the Grignard reagent and stir for several hours.", "Add ZrCl4 to the reaction mixture and stir for several hours.", "Quench the reaction with HCl and extract the product with Et2O.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
148799-45-5 |
Molecular Formula |
C28H25Cl2SiZr |
Molecular Weight |
551.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



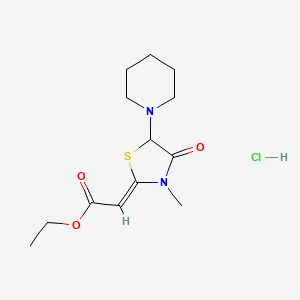
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)
